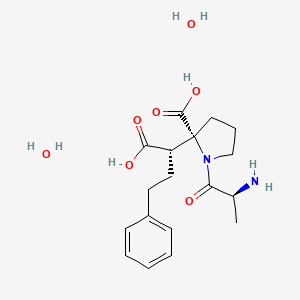
2-(2,4-Difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate is a coordination compound with the molecular formula C32H20F10IrN4P. This compound is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the fields of photochemistry and materials science .
Métodos De Preparación
The synthesis of (2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate typically involves the reaction of 2,2’-bipyridine and 2-(2,4-difluorophenyl)pyridine with an iridium(III) salt. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere of nitrogen . The mixture is irradiated with visible light, which facilitates the formation of the desired complex. The product is then purified using column chromatography .
Análisis De Reacciones Químicas
(2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions due to the presence of the iridium(III) center.
Substitution: Ligand substitution reactions can occur, where the ligands around the iridium center are replaced by other ligands.
Photoredox Catalysis: It acts as a photoredox catalyst in visible light-mediated reactions, such as C-H arylation.
Common reagents used in these reactions include quinuclidine, potassium phosphate, and methyl pentafluorobenzoate . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
(2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate has a wide range of scientific research applications:
Photocatalysis: It is used as a photocatalyst in various organic transformations, including oxidation and reduction reactions.
Organic Light-Emitting Diodes (OLEDs): Due to its excellent photophysical properties, it is used as a green phosphorescent emitter in OLEDs.
Chemical Sensors: It is employed in the development of chemical sensors for detecting metal ions and other analytes.
Photovoltaics: It is explored for use in solar cells and other photovoltaic devices due to its ability to absorb and emit light efficiently.
Mecanismo De Acción
The mechanism of action of (2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate involves the absorption of visible light, which promotes the iridium center to an excited state. This excited state can then participate in various photochemical reactions, such as electron transfer and energy transfer processes . The molecular targets and pathways involved depend on the specific application, such as the activation of substrates in photocatalytic reactions or the emission of light in OLEDs .
Comparación Con Compuestos Similares
Similar compounds to (2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate include other iridium(III) complexes with different ligands, such as:
- (2,2’-Bipyridine)bis[2-phenylpyridine]iridium(III) hexafluorophosphate
- (2,2’-Bipyridine)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate
These compounds share similar photophysical properties but differ in their ligand structures, which can influence their reactivity and applications. The unique combination of 2,2’-bipyridine and 2-(2,4-difluorophenyl)pyridine ligands in the title compound provides distinct advantages in terms of stability and photophysical performance .
Propiedades
Fórmula molecular |
C32H22F22IrN4P3 |
|---|---|
Peso molecular |
1165.6 g/mol |
Nombre IUPAC |
2-(2,4-difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate |
InChI |
InChI=1S/2C11H7F2N.C10H8N2.3F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-7(2,3,4,5)6;/h2*1-7H;1-8H;;;;/q;;;3*-1;+3 |
Clave InChI |
MCXLALBHPRPNHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)


![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)



![trans-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B11926765.png)

![4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11926771.png)


